molecular formula C23H27N3O3 B12166966 N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12166966
M. Wt: 393.5 g/mol
InChI Key: LATBORMRYZJRQU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted with methyl groups at positions 4 and 6, a 2-oxo moiety, and a tetrahydrofuran-2-ylmethyl group at position 1.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-15-12-16(2)26(14-18-6-5-11-29-18)23(28)21(15)22(27)24-10-9-17-13-25-20-8-4-3-7-19(17)20/h3-4,7-8,12-13,18,25H,5-6,9-11,14H2,1-2H3,(H,24,27)

InChI Key

LATBORMRYZJRQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves the coupling of tryptamine derivatives with various carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include the use of solvents such as dichloromethane and the maintenance of low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxindole derivatives, piperidine derivatives, and various substituted amides. These products can have different pharmacological or chemical properties, making them valuable for further research and development.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The dihydropyridine ring can influence calcium channel activity, while the carboxamide group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of analogous compounds from the evidence:

Structural Analogues and Substituent Effects

Compound Name (Reference) Core Structure Key Substituents Potential Implications
Target Compound 1,2-dihydropyridine - 4,6-dimethyl
- 1-(tetrahydrofuran-2-ylmethyl)
- N-[2-(1H-indol-3-yl)ethyl]
- Indole may enhance receptor binding.
- Tetrahydrofuran improves solubility .
N-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-3-methyl-1-(1-methylethyl)-6-(6-phenyl-3-pyridinyl)-1H-indole-4-carboxamide 1,2-dihydropyridine - 4,6-dimethyl
- 1-(1-methylethyl)
- 6-phenylpyridinyl
- Bulky isopropyl and phenyl groups may reduce solubility but enhance lipophilicity.
2-oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide 1,2-dihydropyridine - 1-(3-trifluoromethylphenyl)
- Purine-pyranyl substituent
- CF3 group increases metabolic stability.
- Purine may confer kinase inhibition.
Reference Example 107 (EP 4 374 877 A2) Diazaspiro[3.5]nonene - Difluoro-hydroxyphenyl
- Trifluoromethylpyrimidinyl
- Fluorine atoms enhance bioavailability.
- Spirocyclic core affects conformational flexibility.

Analytical and Computational Approaches

Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELX (), which is widely employed for small-molecule refinement . Computational lumping strategies () may group these compounds based on shared dihydropyridine-carboxamide motifs to predict reactivity or environmental behavior .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a dihydropyridine framework. Its chemical formula can be represented as follows:

Property Details
Molecular Formula C19H24N2O3
Molecular Weight 324.41 g/mol
CAS Number Not yet assigned
SMILES CC(C(=O)N(C)C(=O)C(C1CCOCC1)C1=CN=CC=N1)C1=CN=CC=N1

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have shown cytotoxic effects against various cancer cell lines. A related study demonstrated that compounds with similar indole and pyridine structures had IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Antimicrobial Properties

Research has shown that several derivatives of pyridine and indole possess notable antimicrobial activity. For example, compounds derived from 4,6-dimethylpyridine were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, exhibiting effective inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . The specific compound under consideration may also exhibit similar properties due to its structural components.

The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cellular proliferation and survival. For instance, the inhibition of topoisomerases or protein kinases has been documented in related compounds, leading to apoptosis in cancer cells . The presence of the indole moiety is particularly noteworthy as it has been associated with enhanced binding affinity to target proteins.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Anticancer Study : A study involving a series of dihydropyridine derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values dropping below 5 µg/mL for the most active derivatives .
  • Antimicrobial Evaluation : In another study, derivatives were screened for antimicrobial activity against fungal pathogens, showing effective inhibition comparable to standard antifungal agents .
  • Enzyme Inhibition : Compounds similar in structure were evaluated for their ability to inhibit enzymes such as COX and lipoxygenase, which are implicated in inflammatory processes. Some derivatives exhibited IC50 values in the low micromolar range, indicating potential therapeutic applications in inflammatory diseases .

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